2,4-Dimethyl-1,3-thiazole-5-carbohydrazide

Overview

Description

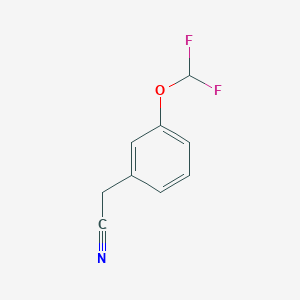

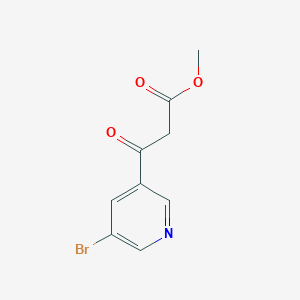

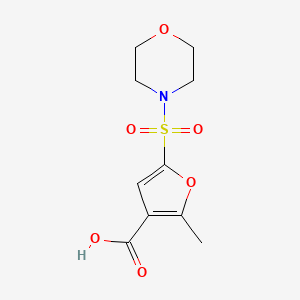

2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is a compound with the molecular weight of 171.22 . It is an off-white amorphous powder . The thiazole ring in this compound consists of sulfur and nitrogen, which allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is characterized by a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The thiazole ring in 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

2,4-Dimethyl-1,3-thiazole-5-carbohydrazide has a melting point of 142-148°C . It should be stored at 0-8°C .Scientific Research Applications

Anticancer Activity : Compounds derived from 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide have shown potential in anticancer research. For example, 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides demonstrated notable cytotoxicity against ovarian cancer cell lines in vitro (Terzioğlu & Gürsoy, 2003).

Immunosuppressive Properties : Isoxazole derivatives synthesized from carbohydrazide compounds have been tested for their immunosuppressive properties. One such compound showed a strong antiproliferative activity and inhibited tumor necrosis factor production, suggesting a role in immunosuppression (Mączyński et al., 2018).

Corrosion Inhibition : Carbohydrazide Schiff bases, including those with structures related to 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide, have been assessed for their performance as corrosion inhibitors for steel in acidic environments. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations support their effectiveness (Obot et al., 2016).

Antibacterial and Antifungal Agents : Compounds derived from 4-isopropylthiazole-2-carbohydrazide, closely related to the query compound, have shown significant antibacterial, antifungal, and antitubercular properties. This suggests potential applications in treating infectious diseases (Mallikarjuna et al., 2009).

Antiviral Activity : New pyrazole- and isoxazole-based heterocycles, related to the query compound, have been synthesized and evaluated for their antiviral activities. Some derivatives exhibited promising activity against Herpes simplex virus type-1 (Dawood et al., 2011).

Cancer Research : A study of 2-hydrazinothiazoles, which are structurally related to 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide, showed that these compounds were potent carcinogens in rats, indicating their relevance in cancer research (Cohen et al., 1970).

CDK Inhibitors : Compounds including 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), an enzyme relevant in cancer therapy research (Wang et al., 2004).

Future Directions

properties

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGDPVYDXLQXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372496 | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylthiazole-5-carbohydrazide | |

CAS RN |

99357-25-2 | |

| Record name | 2,4-Dimethyl-5-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99357-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99357-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)